molecular formula C21H18F3N5O B1666738 Aurora Kinase Inhibitor III CAS No. 879127-16-9

Aurora Kinase Inhibitor III

Cat. No. B1666738
M. Wt: 413.4 g/mol
InChI Key: RDTDWGQDFJPTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurora Kinase Inhibitor III, also known under CAS 879127-16-9, is a small molecule/inhibitor that controls the biological activity of Aurora Kinase . It is primarily used for Phosphorylation & Dephosphorylation applications . The Aurora kinases are a family of highly conserved serine/threonine kinases that are important for mitosis .


Physical And Chemical Properties Analysis

Aurora Kinase Inhibitor III has an empirical formula of C21H18F3N5O and a molecular weight of 413.40 . It is a solid substance that is soluble in ethanol and DMSO .

Scientific Research Applications

1. Antitumoral Therapy

Aurora kinase A inhibitors, including Aurora Kinase Inhibitor III, are significant in antitumoral therapy. These inhibitors are crucial in processes such as mitotic entry, DNA damage checkpoint recovery, centrosome, and spindle maturation. Aurora A is often overexpressed in human cancers, and its inhibition impairs cell proliferation. The potential of Aurora A inhibitors in treating cancer relies on various factors, mainly the molecular status of tumor cells, and their effect could improve when used in combination with other drugs (Malumbres & Pérez de Castro, 2014).

2. In Vivo Tumor Growth Suppression

VX-680, a potent and selective inhibitor of Aurora kinases, exhibits significant tumor growth inhibition in various in vivo xenograft models. This compound induces apoptosis in a diverse range of human tumor types and leads to regression of leukemia, colon, and pancreatic tumors at well-tolerated doses (Harrington et al., 2004).

3. Target Validation for Small Molecule Kinase Inhibitors

Aurora A mutants provide a valuable tool for cellular target validation of small molecule kinase inhibitors like MLN8054 and MLN8237. These inhibitors have demonstrated therapeutic potential in preclinical studies and are essential in dissecting signaling pathways orchestrated by Aurora kinases (Sloane et al., 2010).

4. Novel Aurora Kinase Inhibitors

PHA-680632, a novel Aurora kinase inhibitor, exhibits significant activity against a range of cancer cell lines and inhibits tumor growth in animal models. This inhibitor's mechanism aligns with Aurora kinases' inhibition, and histone H3 phosphorylation appears to be a viable biomarker for its activity (Soncini et al., 2006).

5. Pharmacodynamic Assays for Aurora A Inhibitors

Alisertib (MLN8237), a selective Aurora A inhibitor, was characterized using novel in vivo pharmacodynamic assays. These assays provide a quantitative measure of Aurora A inhibition and could be valuable in the clinical evaluation of small-molecule inhibitors (Manfredi et al., 2011).

6. Aurora A as a Cancer Biomarker

The role of Aurora-A as an oncogene and its potential as a target or biomarker for cancer therapy is explored. Despite the availability of many inhibitors, none have succeeded in phase III clinical trials, raising questions about Aurora-A's efficacy as a target (Prigent, 2018).

7. Inhibitors in Hematological Malignancies and Solid Tumors

Aurora kinase inhibitors like MLN8054 and alisertib are being evaluated in multiple Phase II and III clinical trials for treating hematological malignancies and solid tumors. Their discovery as selective, orally bioavailable inhibitors of Aurora A has shown significant promise in clinical trials (Sells et al., 2015).

Safety And Hazards

Aurora Kinase Inhibitor III is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTDWGQDFJPTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429557
Record name Aurora Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurora Kinase Inhibitor III

CAS RN

879127-16-9
Record name C-1368
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879127169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurora Kinase Inhibitor III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C-1368
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9Q3ZU9CRL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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